[4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate
Overview
Description
[4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate: is a chemical compound that features a quinazoline moiety linked to a phenyl group, which is further esterified with 4-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate typically involves the formation of the quinazoline core, followed by its functionalization and esterification. One common method involves the use of 2-aminobenzaldehydes and benzylamines, catalyzed by molecular iodine, to form the quinazoline ring . The quinazoline derivative is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as palladium-catalyzed coupling reactions and efficient dehydrogenative cyclizations. These methods offer high yields and are suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The quinazoline moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex quinazoline derivatives.
- Employed in the study of reaction mechanisms involving quinazoline compounds.
Biology:
- Investigated for its potential as an anticancer agent due to the biological activity of quinazoline derivatives.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Potential use in the development of pharmaceuticals targeting specific pathways in cancer and other diseases.
- Explored for its anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the development of materials with specific electronic or optical properties.
- Applied in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazoline core and are known for their diverse biological activities.
4-Aminoquinazolines: Similar in structure but with an amino group, these compounds are also studied for their medicinal properties.
Uniqueness:
- The ester linkage to 4-methylbenzoic acid in [4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate provides unique chemical properties, such as increased lipophilicity, which can enhance its biological activity and membrane permeability.
- The specific substitution pattern on the quinazoline ring can lead to distinct interactions with biological targets, differentiating it from other quinazoline derivatives.
Properties
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-6-8-16(9-7-15)22(26)27-18-12-10-17(11-13-18)25-21-19-4-2-3-5-20(19)23-14-24-21/h2-14H,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPBRBFQCSUXNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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